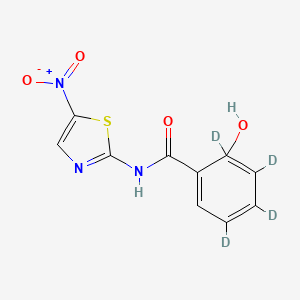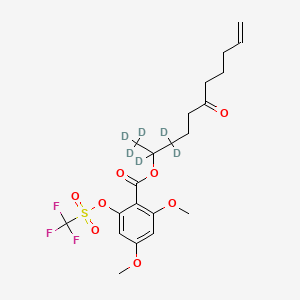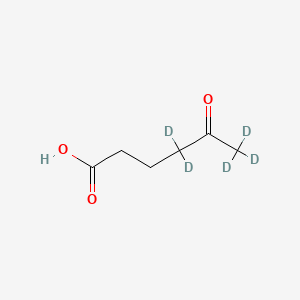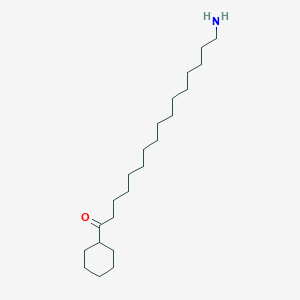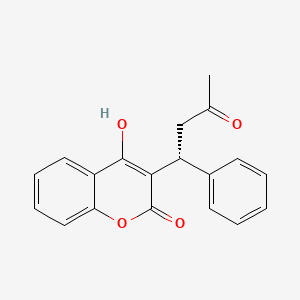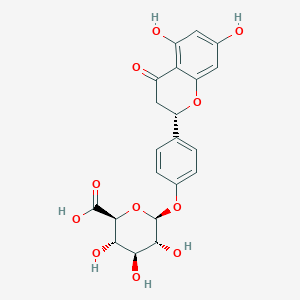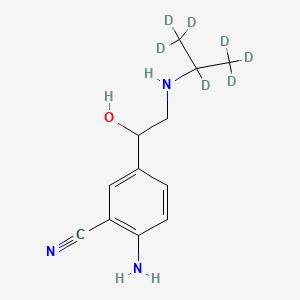
Cimaterol-d7
Overview
Description
Cimaterol-d7 is a deuterated form of Cimaterol, a potent β-adrenergic receptor agonist. It is primarily used as an internal standard in analytical chemistry, particularly in the quantification of Cimaterol in various biological samples. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in mass spectrometry due to its distinct mass difference.
Scientific Research Applications
Cimaterol-d7 is widely used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Cimaterol in biological samples such as bovine urine and muscles.
Pharmacokinetics: Studying the metabolism and distribution of Cimaterol in the body.
Veterinary Medicine: Monitoring the presence of Cimaterol in animal tissues to ensure compliance with regulations.
Toxicology: Investigating the toxicological effects of Cimaterol and its metabolites.
Mechanism of Action
Target of Action
Cimaterol-d7 is a chemically stable nonselective agonist for β1-, β2-, and β3-adrenoceptors . These adrenoceptors are primarily found in the heart and lungs, and they play a crucial role in the regulation of heart rate, muscle relaxation, and dilation of blood vessels.
Mode of Action
This compound, like other β2-adrenergic agonists, binds to β2-adrenoceptors, leading to a series of intracellular events. The binding of this compound to these receptors stimulates muscle hypertrophy, particularly in skeletal muscles . It has been observed that the administration of this compound results in an increase in the cross-sectional area of type II muscle fibers .
Biochemical Pathways
This compound affects several biochemical pathways. The potential biomarkers identified in a study involving rats treated with Cimaterol were found to be involved in pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .
Pharmacokinetics
It is known that this compound can be used for analytical method development, method validation, and quality control applications .
Result of Action
The administration of this compound leads to an increase in protein gains in the gastrocnemius and plantaris muscles, and a decrease in fat gains in all tissues studied . This results in lower energy retention in this compound-fed animals compared to untreated controls .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cimaterol-d7, like its parent compound Cimaterol, interacts with β-adrenergic receptors . These receptors are proteins that play a crucial role in biochemical reactions involving the regulation of heart rate, smooth muscle relaxation, and energy metabolism . The nature of these interactions involves the binding of this compound to the receptor, which triggers a cascade of intracellular events leading to the desired physiological response .
Cellular Effects
This compound influences various types of cells and cellular processes, primarily through its interaction with β-adrenergic receptors . It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to muscle growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to β-adrenergic receptors . This binding activates the receptor, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .
Temporal Effects in Laboratory Settings
It is known that the effects of β-adrenergic agonists like Cimaterol can be both acute and chronic, affecting cellular function in the short term (minutes to hours) and also leading to longer-term changes in protein synthesis and degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound are expected to vary with dosage, similar to its parent compound Cimaterol . At lower doses, it primarily acts as a muscle growth promoter, while at higher doses, it may have additional effects such as fat reduction .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway . It interacts with β-adrenergic receptors, leading to the production of cAMP and activation of protein kinase A . This can affect metabolic flux and metabolite levels, particularly in pathways involving protein synthesis and degradation .
Transport and Distribution
As a lipophilic compound, it is expected to easily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature and its mechanism of action involving membrane-bound receptors, it is likely to be found in the cell membrane where it can interact with β-adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimaterol-d7 involves the incorporation of deuterium atoms into the Cimaterol molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Cimaterol can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Cimaterol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Cimbuterol: Another β-adrenergic receptor agonist with similar properties.
Ractopamine: Used in veterinary medicine for similar purposes.
Salbutamol: A β-adrenergic receptor agonist used in the treatment of asthma.
Uniqueness
Cimaterol-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry. This labeling allows for precise quantification and differentiation from non-deuterated Cimaterol in complex biological matrices.
Properties
IUPAC Name |
2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLJCGHZZYNE-UNAVHCQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746842 | |
| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-44-2 | |
| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)
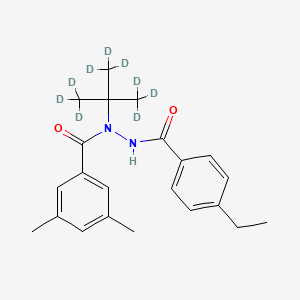
![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)
![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)

